molecular formula C26H30ClN5O5 B12412776 CC-885-CH2-Peg1-NH-CH3

CC-885-CH2-Peg1-NH-CH3

Cat. No.: B12412776
M. Wt: 528.0 g/mol
InChI Key: CHFAZLBAAPOQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC-885-CH2-Peg1-NH-CH3 is a novel degrader compound used in the synthesis of antibody neoDegrader conjugates (AnDC). This compound is known for its ability to selectively degrade target proteins, making it a valuable tool in scientific research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC-885-CH2-Peg1-NH-CH3 involves multiple steps, including the formation of the core structure and the attachment of functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Attachment of functional groups: Various functional groups are attached to the core structure through reactions such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

CC-885-CH2-Peg1-NH-CH3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic substitution reactions are commonly used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

CC-885-CH2-Peg1-NH-CH3 has a wide range of applications in scientific research, including:

Mechanism of Action

CC-885-CH2-Peg1-NH-CH3 exerts its effects by selectively degrading target proteins through the ubiquitin-proteasome pathway. The compound binds to specific proteins and tags them for degradation by the proteasome. This process involves the recruitment of E3 ligases, which facilitate the ubiquitination of the target proteins, leading to their degradation .

Comparison with Similar Compounds

Similar Compounds

    CC-885: A related compound with similar degrader properties.

    Thalidomide derivatives: Compounds that also target the ubiquitin-proteasome pathway.

    Lenalidomide and Pomalidomide: Immunomodulatory drugs with protein degradation capabilities.

Uniqueness

CC-885-CH2-Peg1-NH-CH3 is unique due to its specific structure, which allows for the selective degradation of target proteins. Its ability to be used in the synthesis of antibody neoDegrader conjugates (AnDC) sets it apart from other similar compounds .

Properties

Molecular Formula

C26H30ClN5O5

Molecular Weight

528.0 g/mol

IUPAC Name

1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea

InChI

InChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34)

InChI Key

CHFAZLBAAPOQTD-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.